molecular formula C13H13NO4S2 B4990632 ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B4990632
M. Wt: 311.4 g/mol
InChI Key: JCESVXRSOHXLQT-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.

Mechanism of Action

The mechanism of action of ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo studies. It has also been shown to have insecticidal properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments is its potential application in various fields such as medicine and agriculture. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and determine its potential use in the development of new drugs. Another direction is to study its insecticidal properties and determine its potential use as a pesticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various fields.

Synthesis Methods

The synthesis of ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of ethyl acetoacetate with 2-amino-5-methylthiazole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

Ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a pesticide in agriculture.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-3-18-11(15)7-14-12(16)10(20-13(14)17)6-9-5-4-8(2)19-9/h4-6H,3,7H2,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCESVXRSOHXLQT-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(S2)C)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(S2)C)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.